4-(2-Carbamothioylhydrazinyl)benzoic acid
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Overview
Description
4-(2-Carbamothioylhydrazinyl)benzoic acid is an organic compound that features a benzoic acid core with a hydrazinyl and carbamothioyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Carbamothioylhydrazinyl)benzoic acid typically involves the reaction of benzoic acid derivatives with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Types of Reactions:
Reduction: Reduction reactions can convert the carbamothioyl group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Brominated benzoic acid derivatives.
Scientific Research Applications
4-(2-Carbamothioylhydrazinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the synthesis of materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Carbamothioylhydrazinyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 2-(4-Hydroxyphenylazo)benzoic acid
- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Uniqueness: 4-(2-Carbamothioylhydrazinyl)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzoic acid core with hydrazinyl and carbamothioyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-(2-carbamothioylhydrazinyl)benzoic acid |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4,10H,(H,12,13)(H3,9,11,14) |
InChI Key |
LDDOQLZSMBLEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NNC(=S)N |
Origin of Product |
United States |
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